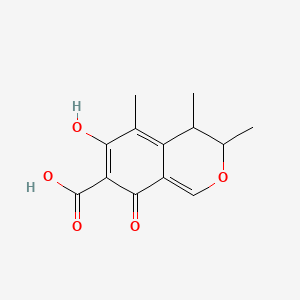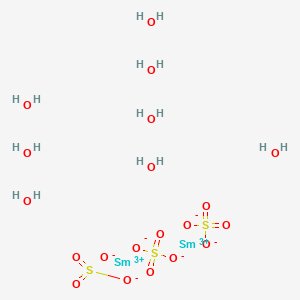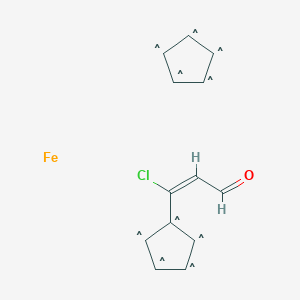
(1-Chloro-2-formylvinyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene or 3-Ferrocenyl-3-chloropropenal, is an organometallic compound with the molecular formula C13H11ClFeO and a molecular weight of 274.52 g/mol This compound is characterized by the presence of a ferrocene moiety, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom
Preparation Methods
The synthesis of (1-Chloro-2-formylvinyl)ferrocene typically involves the reaction of ferrocene with appropriate chlorinating and formylating agents. One common method includes the use of Vilsmeier-Haack reagent, which is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
(1-Chloro-2-formylvinyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions, which are useful in redox chemistry.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like silver salts, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(1-Chloro-2-formylvinyl)ferrocene has several applications in scientific research:
Mechanism of Action
The mechanism by which (1-Chloro-2-formylvinyl)ferrocene exerts its effects is primarily through its redox activity. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox chemistry. The molecular targets and pathways involved include electron transfer processes and interactions with various biological molecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar compounds to (1-Chloro-2-formylvinyl)ferrocene include:
Properties
InChI |
InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRKVVWRCJBKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFeO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

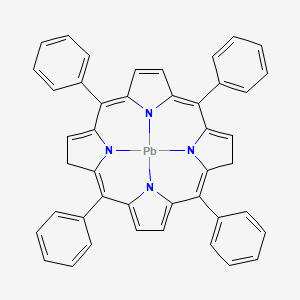
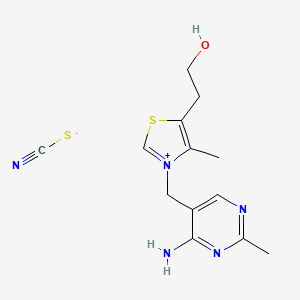
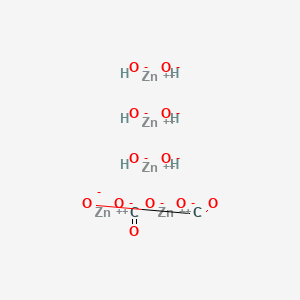
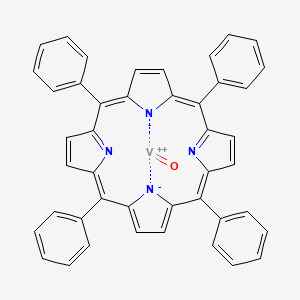
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
